6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid
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Overview
Description
6-{[(tert-butoxy)carbonyl]amino}bicyclo[411]octane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the [4+2] cycloaddition of bicyclobutanes with dienol ethers, catalyzed by Lewis acids such as aluminium triflate . The reaction conditions often require precise control of temperature and pH to ensure the desired product yield. Industrial production methods may involve large-scale synthesis techniques, optimizing reaction conditions to maximize efficiency and purity.
Chemical Reactions Analysis
6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into different functionalized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid include:
3-[(tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: Shares a similar bicyclic structure but with different ring sizes and functional groups.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another bicyclic compound with distinct applications in materials science.
The uniqueness of this compound lies in its specific bicyclic framework and the presence of the tert-butoxycarbonyl group, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
2386441-80-9 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-5-4-6-13(8-14,9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
NKTUDUAICQEDTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCCC(C1)(C2)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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